Product packaging for Ethanamine, 2,2'-dithiobis[N,N-dimethyl-(Cat. No.:CAS No. 1072-11-3)

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-

Cat. No.: B085923
CAS No.: 1072-11-3
M. Wt: 208.4 g/mol
InChI Key: BAEWLQWSDPXZDM-UHFFFAOYSA-N
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Description

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, also known as Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, is a useful research compound. Its molecular formula is C8H20N2S2 and its molecular weight is 208.4 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanamine, 2,2'-dithiobis[N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanamine, 2,2'-dithiobis[N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, 2,2'-dithiobis[N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2S2 B085923 Ethanamine, 2,2'-dithiobis[N,N-dimethyl- CAS No. 1072-11-3

Properties

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine
Source PubChem
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InChI

InChI=1S/C8H20N2S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWLQWSDPXZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17339-60-5 (di-hydrochloride)
Record name N,N-Tetramethylcystamine
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DSSTOX Substance ID

DTXSID30147932
Record name N,N-Tetramethylcystamine
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Molecular Weight

208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-11-3
Record name 2,2′-Dithiobis[N,N-dimethylethanamine]
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Record name N,N-Tetramethylcystamine
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Record name TMTS
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Record name N,N-Tetramethylcystamine
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Record name Ethanamine, 2,2'-dithiobis[N,N-dimethyl
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Record name TETRAMETHYLCYSTAMINE
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Synthetic Methodologies and Strategic Chemical Transformations for Ethanamine, 2,2 Dithiobis N,n Dimethyl

Advanced Synthetic Routes to N,N-Dimethylated Ethanamine Scaffolds

The synthesis of the foundational N,N-dimethylated ethanamine scaffold, a precursor to the final disulfide compound, can be achieved through several advanced synthetic methodologies. A prominent and efficient method is the reductive amination of carbonyl compounds. This approach involves the reaction of an appropriate aldehyde or ketone with dimethylamine (B145610) in the presence of a reducing agent. For instance, titanium(IV) isopropoxide has been demonstrated as an effective mediator for the reductive amination of carbonyl compounds using a methanol (B129727) solution of dimethylamine, yielding N,N-dimethyl tertiary amines in high yields. researchgate.net Another catalytic approach utilizes tetragonal zirconium dioxide (t-ZrO2) with N,N-dimethyl formamide (B127407) (DMF) serving as the solvent, amine source, and reductant. researchgate.net

Alternative strategies for related scaffolds, such as N,N'-dimethyl-1,2-diamines, involve the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis, offering a simple and effective preparation method. researchgate.net While not directly applied to the ethanamine scaffold of the target molecule, such methods highlight the diversity of synthetic tools available for creating N,N-dimethylated amine structures.

Targeted Formation of the Disulfide Linkage in Bis(dimethylaminoethyl) Systems

The crucial disulfide bond in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] is typically formed through the oxidation of the corresponding thiol precursor, N,N-dimethyl-2-aminoethanethiol. A specific synthetic protocol involves the reaction of a 2-methylsulfonyl-ethyl disulfide with a dimethylamine solution in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds at room temperature, and after an extended period, the product is worked up through extraction and drying to yield the target disulfide. chemicalbook.com One documented synthesis using this approach reported a high yield of 90%. chemicalbook.com

This transformation is a specific example of the broader class of reactions involving the formation of symmetrical disulfides from thiol precursors or their derivatives. The presence of the tertiary amine functionality within the same molecule requires careful selection of reaction conditions to avoid side reactions.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] necessitates a systematic optimization of various reaction parameters. The choice of solvent, base, temperature, and reaction time are all critical factors that can influence the outcome of the synthesis.

For the formation of the disulfide linkage, the concentration of reactants and the nature of the oxidizing agent or reaction promoter are key variables. In a documented synthesis, the reaction was carried out in THF for 8 hours at room temperature, followed by a basic workup with NaOH. chemicalbook.com Further optimization could involve screening different solvents to enhance solubility and reaction rates, as well as testing various bases or catalysts to improve efficiency. A crucial aspect of optimization in similar syntheses is the effective removal of byproducts to shift the reaction equilibrium towards the desired product. mdpi.com

ParameterConditionOutcome/Consideration
Reactants 2-methylsulfonyl-ethyl disulfide, Dimethylamine solution (1M in THF)Precursors for the formation of the bis(dimethylaminoethyl) disulfide structure. chemicalbook.com
Solvent Tetrahydrofuran (THF)Provides a suitable medium for the reaction to proceed. chemicalbook.com Other aprotic solvents could be explored.
Temperature Room TemperatureMild conditions that are favorable for avoiding decomposition or side reactions. chemicalbook.com
Reaction Time 8 hoursSufficient time for the reaction to reach completion. chemicalbook.com Progress can be monitored by techniques like TLC or GC-MS.
Workup NaOH solution, Dichloromethane extraction, Drying with Sodium SulfateStandard procedure to isolate and purify the final product, achieving a 90% yield in one study. chemicalbook.com

Reactivity Profiling of the Disulfide Bond

The disulfide bond is a key functional group that dictates much of the chemical reactivity of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-]. Its reactivity is characterized by its susceptibility to both reductive cleavage and formation through oxidative pathways. The stability and reactivity of this bond are influenced by the local chemical environment, including the presence of the nearby tertiary amine groups. nih.gov

Mechanisms of Disulfide Cleavage and Reduction

The cleavage of the disulfide bond can proceed through several mechanisms, most notably thiol-disulfide exchange and direct reduction.

Thiol-Disulfide Exchange : This is a common pathway where a free thiol attacks one of the sulfur atoms of the disulfide bond. researchgate.net This results in the formation of a new disulfide and a new thiol. The reaction is typically reversible and is a fundamental process in the chemistry of sulfur-containing compounds. nih.gov The presence of the tertiary amine groups within the molecule may potentially catalyze this exchange process internally. rsc.org

Reduction by Phosphines : Tertiary phosphines, such as triphenylphosphine, are well-known reagents for the reduction of disulfide bonds. csic.es

Reduction by Dithiols : Reagents like dithiothreitol (B142953) (DTT) are highly effective at reducing disulfide bonds. google.com Dithiols have an advantage over monothiols because the formation of a stable intramolecular cyclic disulfide in the oxidized reagent drives the reaction to completion. nih.govacs.org

Photochemical Reduction : Novel methods include visible light-induced disulfide bond reduction. These systems can utilize a photocatalyst and a co-catalyst to proceed via a single-electron transfer (SET) mechanism, offering a mild and efficient cleavage pathway. researchgate.net

Reducing Agent ClassExample(s)Mechanism of Action
Monothiols β-mercaptoethanol, GlutathioneThiol-disulfide exchange; requires at least two equivalents of the monothiol. csic.es
Dithiols Dithiothreitol (DTT)Thiol-disulfide exchange, driven by the formation of a stable intramolecular cyclic disulfide. csic.esgoogle.com
Phosphines TriphenylphosphineNucleophilic attack on a sulfur atom, leading to the formation of a phosphine (B1218219) sulfide (B99878) and two thiols. csic.es
Photochemical Systems Thioxanthone (photocatalyst)Single-electron transfer (SET) from a radical anion of the photocatalyst to the disulfide bond. researchgate.net

Oxidative Pathways for Disulfide Formation

The synthesis of the disulfide bond from its corresponding thiol precursor, N,N-dimethyl-2-aminoethanethiol, is an oxidative process. This transformation can be accomplished using a variety of oxidants and reaction conditions.

Air Oxidation : In the presence of a catalyst or under basic conditions, molecular oxygen can oxidize thiols to disulfides.

Halogen-Based Reagents : N-Bromosuccinimide (NBS) is an efficient reagent for the oxidation of thiols to symmetrical disulfides under mild, catalyst-free conditions. researchgate.net

Redox-Click Chemistry : A modern and highly efficient method involves the use of sulfonyl fluorides, such as sulfuryl fluoride (B91410) (SO2F2), as potent and selective oxidants for thiols. This reaction is rapid, proceeds under simple conditions, and meets the criteria for "click chemistry." chemrxiv.org

General Thiol Oxidation : The oxidation of thiols to disulfides is generally a two-step process that involves intermediate sulfur species. nih.gov The choice of oxidant is critical to ensure selectivity and avoid over-oxidation to species such as sulfinic or sulfonic acids. nih.gov

Controlled Derivatization and Functionalization Strategies

Transformations Involving the Disulfide Bridge

The disulfide bond is a pivotal site for chemical modification, offering pathways through both reductive and oxidative cleavage.

Reductive Cleavage

The most prominent strategy for functionalizing the core of the molecule is the reductive cleavage of the S-S bond. This reaction transforms the single disulfide molecule into two equivalents of the corresponding aminothiol (B82208), 2-(dimethylamino)ethanethiol. This process is analogous to the in vivo reduction of its parent compound, cystamine, to cysteamine. researchgate.netwikipedia.org This transformation effectively unmasks two highly reactive sulfhydryl (thiol) groups, which serve as versatile handles for further derivatization.

Common reducing agents for this purpose include phosphine-based reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are known to cleave disulfide bonds through an SN2 nucleophilic substitution mechanism. researchgate.net

The resulting 2-(dimethylamino)ethanethiol can undergo various subsequent reactions:

Thiazolidine (B150603) Formation: The aminothiol can react with aldehydes under mild, neutral pH conditions to form thiazolidine derivatives. researchgate.net This reaction is efficient and specific, providing a method to conjugate the molecule with aldehyde-containing compounds. researchgate.net

Thiol-ene Coupling: The thiol groups can participate in "click" chemistry reactions, such as thiol-ene coupling with molecules containing double bonds. digitellinc.com This photoinitiated reaction allows for the covalent attachment of the aminothiol to a wide range of olefin-containing substrates. digitellinc.com

Oxidative Cleavage

Conversely, the disulfide bond can be targeted through oxidation. Reaction with strong oxidizing agents can lead to the cleavage of the S-S bond and the formation of sulfonic acid (R-SO₃H) derivatives. nih.gov The initial oxidation product is often a thiosulfinate (R-S(O)-S-R), which can undergo further reactions leading to bond scission. nih.gov The reactivity and outcome of the oxidation can be influenced by the specific oxidant used and the reaction conditions.

Functionalization of the Tertiary Amino Groups

The two terminal N,N-dimethylamino groups are nucleophilic sites that can be readily functionalized, primarily through quaternization or oxidation.

Quaternization

Quaternization involves the alkylation of the tertiary nitrogen atoms, converting them into positively charged quaternary ammonium (B1175870) centers. This reaction is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide or dimethyl sulfate. google.comresearchgate.net This transformation significantly alters the molecule's properties, increasing its polarity and water solubility.

The choice of alkylating agent is a key variable that allows for the introduction of diverse functionalities. The rate and efficiency of the quaternization reaction can depend on the nature of the alkyl halide and the reaction temperature. researchgate.net For instance, studies on the quaternization of similar poly(N,N'-dimethylaminoethyl methacrylate) polymers show that reactivity is influenced by the alkyl chain length of the quaternizing agent. nih.gov This strategy can be used to append a wide variety of chemical groups onto the termini of the molecule.

Table 1: Examples of Quaternization Reactions
Alkylating AgentChemical NameResulting Functional GroupPotential Application
CH₃IMethyl Iodide-N⁺(CH₃)₃ I⁻ (Trimethylammonium iodide)Introduction of a simple cationic charge.
C₈H₁₇Br1-Bromooctane-N⁺(CH₃)₂(C₈H₁₇) Br⁻ (Dimethyloctylammonium bromide)Increased lipophilicity; potential for antimicrobial properties. nih.gov
BrCH₂COOHBromoacetic Acid-N⁺(CH₃)₂(CH₂COOH) Br⁻ (Carboxymethyl dimethylammonium bromide)Introduction of a zwitterionic character or a pH-responsive charge.
(CH₃)₂SO₄Dimethyl Sulfate-N⁺(CH₃)₃ CH₃SO₄⁻ (Trimethylammonium methyl sulfate)Efficient methylation to introduce a cationic charge. google.com

N-Oxide Formation

Controlled oxidation of the tertiary amine groups can yield the corresponding N,N-dimethylamino N-oxide derivatives. This transformation converts the nucleophilic nitrogen into a more polar N-oxide group, which can alter the molecule's hydrogen bonding capacity and electronic properties. Various oxidizing agents can be employed for this purpose, with the reaction conditions tailored to prevent oxidation at the disulfide bridge. researchgate.net

Mechanistic Investigations of Ethanamine, 2,2 Dithiobis N,n Dimethyl Reactivity

Detailed Reaction Mechanism Elucidation for Disulfide Transformations

The primary reaction pathway for the transformation of disulfide bonds is the thiol-disulfide exchange reaction. This process is fundamental in protein folding, redox signaling, and dynamic covalent chemistry. nih.govnih.gov The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net

In the context of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-], the reaction with a thiol (R'-SH) would proceed as follows:

Nucleophilic Attack: The reaction is typically initiated by a thiolate anion (R'-S⁻), which is a more potent nucleophile than its corresponding thiol. nih.gov The thiolate attacks one of the electrophilic sulfur atoms of the disulfide bond in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-]. This attack occurs along the axis of the S-S bond, leading to a trigonal bipyramidal transition state. researchgate.netnih.gov

Transition State: In the SN2 transition state, the attacking nucleophilic sulfur and the leaving group sulfur are positioned axially, 180° from each other, with the central sulfur atom being pentacoordinate for a fleeting moment. youtube.comaalto.fi The negative charge is delocalized over the three sulfur atoms. researchgate.net

Bond Cleavage and Formation: Simultaneously with the formation of the new S-S bond, the existing S-S bond cleaves, resulting in the displacement of a leaving group. In this case, the leaving group would be N,N-dimethyl-2-thioethanamine anion.

Proton Transfer: The newly formed N,N-dimethyl-2-thioethanamine anion would then be protonated by the thiol (R'-SH) that was not deprotonated, or by the solvent, to yield the final thiol product and regenerate a thiolate to continue the reaction chain.

Kinetic and Thermodynamic Analyses of Key Chemical Processes

The kinetics of thiol-disulfide exchange reactions are typically second-order, being first-order in both the thiolate and the disulfide concentrations. mdpi.com The rate of the reaction is highly dependent on several factors, including the pKa of the attacking thiol, the steric hindrance around the disulfide bond, and the nature of the leaving group. nih.gov

Kinetic Data:

Nucleophile (Thiolate)DisulfideSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference Compound(s)
GlutathioneOxidized Glutathione1.6 x 10³Glutathione
CysteineCystine5.2 x 10²Cysteine/Cystine
2-MercaptoethanolOxidized 2-Mercaptoethanol8.7 x 10²2-Mercaptoethanol

Note: The data in this table is for analogous thiol-disulfide exchange reactions and is intended to provide a general understanding of the expected reaction rates. The actual rate for Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] may vary.

Thermodynamic Considerations:

The thermodynamics of thiol-disulfide exchange are governed by the relative stabilities of the reactants and products. The Gibbs free energy change (ΔG) for the reaction is influenced by the redox potentials of the participating thiols and disulfides. nih.gov In general, the reaction will favor the formation of the more stable disulfide bond. The stability of the disulfide bond in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] will be influenced by the electronic effects of the N,N-dimethylamino groups.

ReactionΔG°' (kcal/mol)KeqReference Compound(s)
2 GSH + RSSR ⇌ GSSG + 2 RSHVaries with RVaries with RGlutathione (GSH) / Generic Disulfide (RSSR)
DTT(red) + GSSG ⇌ DTT(ox) + 2 GSH-5.8~200Dithiothreitol (B142953) (DTT) / Oxidized Glutathione (GSSG)

Note: This table provides thermodynamic data for representative thiol-disulfide exchange reactions. The specific values for Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] would need to be determined experimentally.

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry, particularly density functional theory (DFT), has been a powerful tool for elucidating the mechanisms of chemical reactions, including thiol-disulfide exchange. rsc.org Such studies can provide valuable information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction energies.

For the reaction of a thiolate with Ethanamine, 2,2'-dithiobis[N,N-dimethyl-], computational models would likely confirm the SN2 pathway. Key findings from computational studies on analogous systems include:

Transition State Geometry: The transition state is characterized by a nearly linear arrangement of the three participating sulfur atoms (S-S-S angle close to 180°). researchgate.net

Activation Energy: The activation energy for the SN2 attack is influenced by both electronic and steric factors. For simple alkyl disulfides, calculated activation barriers are typically in the range of 10-15 kcal/mol. researchgate.net The electron-donating nature of the N,N-dimethylamino group in the target molecule might slightly increase this barrier by reducing the electrophilicity of the disulfide.

Reaction Profile: The potential energy surface for the reaction shows a single transition state connecting the reactants and products, which is characteristic of a concerted SN2 mechanism. sciforum.net

ParameterCalculated Value (approx.)MethodReference System
S-S-S Angle in Transition State~165-180°QM/MMModel peptides
Activation Energy (ΔE‡)10-15 kcal/molDFTDimethyl disulfide + CH₃S⁻
S-N Rotational Barrier12-20 kcal/molDFTSubstituted Sulfenamides

Note: The computational data presented is for model systems and provides an estimation of the expected values for the reaction of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-].

Influence of Reaction Environment on Mechanistic Outcomes

The environment in which a chemical reaction takes place can have a profound impact on its rate and mechanism. For thiol-disulfide exchange reactions, solvent polarity and pH are critical factors.

Solvent Effects: The SN2 transition state of the thiol-disulfide exchange involves a delocalized negative charge across three sulfur atoms. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are generally expected to accelerate SN2 reactions involving anionic nucleophiles because they can solvate the counter-ion of the thiolate without strongly solvating the nucleophile itself, thus increasing its reactivity. In contrast, polar protic solvents, like water or ethanol, can form hydrogen bonds with the thiolate anion, stabilizing it and thereby decreasing its nucleophilicity and slowing the reaction rate.

pH Effects: The concentration of the highly nucleophilic thiolate anion is directly dependent on the pH of the solution and the pKa of the thiol. As the pH increases above the pKa of the thiol, the concentration of the thiolate increases, leading to a faster reaction rate. nih.gov Therefore, controlling the pH is a crucial aspect of managing the kinetics of disulfide transformations.

The N,N-dimethylamino groups in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] are basic and can be protonated at low pH. This protonation would likely increase the electrophilicity of the disulfide bond by withdrawing electron density, potentially accelerating the reaction with a nucleophile.

Advanced Spectroscopic and Structural Characterization of Ethanamine, 2,2 Dithiobis N,n Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. For Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure. Due to the molecule's symmetry, a simplified set of signals would be expected.

In ¹H NMR spectroscopy, the protons of the N,N-dimethyl groups would give rise to a single, sharp singlet, indicating their chemical equivalence. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and those adjacent to the sulfur (S-CH₂) would appear as distinct triplets, assuming free rotation around the C-C bond. The integration of these signals would correspond to a 12:4:4 ratio, confirming the proton count in each unique chemical environment.

In ¹³C NMR spectroscopy, three distinct signals would be anticipated. The carbon atoms of the methyl groups would produce a signal in the aliphatic region, while the two different methylene carbons would appear at distinct chemical shifts due to the differing electronegativity of the adjacent nitrogen and sulfur atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.30 s 12H -N(CH₃)₂
~2.70 t 4H -N-CH₂-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~38 -S-CH₂-
~45 -N(CH₃)₂

Conformational dynamics could also be investigated using variable temperature NMR studies. Restricted rotation around the S-S bond at lower temperatures might lead to the observation of more complex spectra as the conformational exchange rate decreases.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Integrity

Mass spectrometry is indispensable for confirming the molecular weight and probing the fragmentation patterns of a molecule, which in turn provides structural information. For Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, electron ionization (EI) would likely induce several characteristic fragmentation pathways.

The molecular ion peak (M⁺•) would be observed at m/z 208, corresponding to the molecular weight of the compound. A key fragmentation would be the homolytic cleavage of the relatively weak disulfide (S-S) bond, which would result in a prominent peak at m/z 104, representing the [CH₃)₂NCH₂CH₂S]⁺• radical cation.

Another significant fragmentation pathway would be the cleavage of the C-S bond, leading to the formation of ions corresponding to the loss of a thio-dimethylaminoethyl group. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation for amines, which would result in the formation of an iminium ion. The characteristic fragment at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, would be a strong indicator of the N,N-dimethylaminoethyl substructure.

Predicted Major Fragmentation Ions in EI-MS

m/z Proposed Fragment
208 [M]⁺•
104 [(CH₃)₂NCH₂CH₂S]⁺
72 [(CH₃)₂NCH₂]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, these methods would confirm the presence of C-H, C-N, C-S, and S-S bonds.

The IR spectrum would be dominated by strong C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region. The C-N stretching vibration would be expected to appear in the 1000-1250 cm⁻¹ range. The C-S stretch is typically weaker and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy would be particularly useful for identifying the S-S bond. The disulfide stretch gives rise to a characteristic signal in the Raman spectrum, typically in the range of 400-550 cm⁻¹, which is often weak or absent in the IR spectrum.

Environmental effects, such as solvent polarity or the formation of hydrogen bonds (in the case of a protonated salt), could lead to shifts in the observed vibrational frequencies, providing insights into intermolecular interactions.

Predicted Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Technique
2800-3000 C-H stretch IR, Raman
1450-1480 C-H bend IR, Raman
1000-1250 C-N stretch IR
600-800 C-S stretch IR, Raman

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture (if applicable to specific crystalline forms or complexes)

While no public crystal structure data is currently available for Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state, should a suitable crystal be obtained.

A crystallographic study would precisely determine bond lengths, bond angles, and torsion angles. Of particular interest would be the C-S-S-C dihedral angle, which is a defining conformational feature of disulfide-containing molecules, typically around 90°.

Theoretical and Computational Chemistry Approaches to Ethanamine, 2,2 Dithiobis N,n Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Currently, there are no specific published studies detailing quantum chemical calculations for the electronic structure and reactivity of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-]. Such a study would typically involve the use of ab initio or Density Functional Theory (DFT) methods to calculate various molecular properties.

Potential Research and Data: A theoretical investigation would likely compute properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This data would be instrumental in predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Table 5.1: Hypothetical Quantum Chemical Properties of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-]

Property Calculated Value Method/Basis Set Significance
HOMO Energy (unavailable) e.g., B3LYP/6-31G* Indicates electron-donating ability
LUMO Energy (unavailable) e.g., B3LYP/6-31G* Indicates electron-accepting ability
HOMO-LUMO Gap (unavailable) e.g., B3LYP/6-31G* Relates to chemical reactivity and stability

Molecular Dynamics Simulations for Dynamic Conformational Analysis in Solution

No specific molecular dynamics (MD) simulation studies for Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] in solution have been found in the scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior and conformational landscape of molecules. nih.govmdpi.com

Potential Research and Data: A typical MD study would place the molecule in a simulated solvent box (e.g., water) and simulate its movements over time. This would allow for the analysis of dihedral angles around the disulfide bond, the flexibility of the ethylamine (B1201723) chains, and potential intramolecular interactions.

Table 5.2: Potential Observables from Molecular Dynamics Simulations

Observable Description Potential Findings
Dihedral Angle Distribution (C-S-S-C) The rotational preference around the disulfide bond. Identification of the most stable rotamers (gauche, trans).
Radius of Gyration A measure of the molecule's compactness. How the molecule's shape fluctuates in solution.

Theoretical Prediction of Reaction Energetics and Transition States

There is a lack of published research on the theoretical prediction of reaction energetics and transition states for reactions involving Ethanamine, 2,2'-dithiobis[N,N-dimethyl-]. Such studies are crucial for understanding reaction mechanisms and kinetics. researchgate.net

Potential Research and Data: Computational methods could be used to model reactions such as the reduction of the disulfide bond or its reaction with other thiols (thiol-disulfide exchange). These calculations would identify the structures of transition states and determine the activation energies, providing a quantitative measure of the reaction barriers.

Table 5.3: Hypothetical Reaction Energetics Data

Reaction Property Calculated Value (e.g., in kJ/mol) Significance
Disulfide Reduction Activation Energy (Ea) (unavailable) Energy barrier for the reaction to occur.
Thiol-Disulfide Exchange Reaction Enthalpy (ΔH) (unavailable) Whether the reaction is exothermic or endothermic.

Computational Studies on Structure-Reactivity Relationships

No computational studies focusing on the structure-reactivity relationships of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] are available. Such research would connect the molecule's computed structural and electronic properties to its observed chemical behavior. nih.govnih.gov

Potential Research and Data: A structure-reactivity study might involve systematically modifying the structure of the molecule (e.g., by changing the N,N-dimethyl groups to other alkyl groups) and calculating how these changes affect properties like the disulfide bond strength or the reaction rates. This can lead to the development of Quantitative Structure-Activity Relationships (QSAR).

Table 5.4: Potential Structure-Reactivity Descriptors

Descriptor Definition Predicted Influence on Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Higher HOMO energy may correlate with increased reactivity towards electrophiles.
S-S Bond Dissociation Energy The energy required to break the disulfide bond homolytically. A key predictor for the stability and reactivity of the disulfide linkage.

Applications in Chemical Research and Materials Science Leveraging Ethanamine, 2,2 Dithiobis N,n Dimethyl

Role as a Versatile Building Block in Complex Chemical Synthesis

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-], serves as a valuable precursor in the synthesis of more complex molecules, particularly those designed for specific functional applications. The presence of the disulfide linkage provides a reversible covalent bond that can be cleaved under reducing conditions, a feature that is highly sought after in the design of smart materials and drug delivery systems. The terminal N,N-dimethylamine groups, on the other hand, offer sites for further chemical modifications, such as quaternization to introduce positive charges or conversion to other functional groups.

The synthesis of novel heterocyclic compounds can also be achieved using this diamine disulfide. The combination of the flexible dithioether backbone and the reactive amine functionalities allows for cyclization reactions to form unique ring structures that may possess interesting biological or material properties.

Strategies for Incorporation into Macromolecular Systems

The integration of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] into larger molecular architectures is a key area of its application, enabling the development of advanced polymers and functionalized surfaces.

In polymer science, this compound is primarily utilized as a chain transfer agent or a building block for creating polymers with disulfide linkages in their backbone or as pendant groups. These disulfide bonds can be reversibly broken and reformed, which imparts self-healing properties to the polymer. For instance, a polymer network containing these disulfide bonds, when damaged, can be repaired by applying a stimulus such as a change in pH or the introduction of a reducing agent, which cleaves the disulfide bonds, followed by an oxidizing agent to reform them.

The incorporation of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] can also be used to produce degradable polymers. The disulfide bonds are susceptible to cleavage in biological environments, which contain reducing agents like glutathione. This property is particularly useful for designing materials for biomedical applications, such as temporary implants or scaffolds for tissue engineering, that can degrade and be cleared from the body over time.

The functionalization of material surfaces with Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] allows for the tuning of surface properties. By grafting this compound onto a surface, one can introduce both the disulfide functionality and the amine groups. The disulfide can act as an anchor to a gold surface, a common strategy in surface chemistry. The terminal amine groups can then be used to attach other molecules, such as biomolecules or polymers, to create a functional coating.

This approach is valuable in the development of biosensors, where the controlled immobilization of biorecognition elements is crucial. The ability to cleave the disulfide bond also offers a method for the controlled release of surface-bound molecules.

Utilization in Conjugation and Reversible Cross-linking Methodologies

The reversible nature of the disulfide bond in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] makes it an excellent candidate for conjugation and reversible cross-linking applications. In bioconjugation, this compound can be used to link two molecules, such as a protein and a drug, through a disulfide bridge. This linkage is stable in the bloodstream but can be cleaved inside a cell, where the reducing environment will release the drug.

In materials science, this compound can be used to create reversible hydrogels. By cross-linking polymer chains with Ethanamine, 2,2'-dithiobis[N,N-dimethyl-], a hydrogel can be formed. The addition of a reducing agent will break the cross-links and cause the hydrogel to dissolve. This "on-demand" degradation is a desirable feature for applications such as controlled drug release and 3D cell culture.

Metal Complexation and Coordination Chemistry

The nitrogen atoms of the dimethylamino groups in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] can act as Lewis bases and coordinate to metal ions. The flexibility of the dithioether backbone allows the ligand to adopt various conformations to accommodate different metal coordination geometries.

This compound can be used directly as a ligand or can be modified to create more complex multidentate ligands. The presence of both nitrogen and sulfur donor atoms makes it a versatile ligand for a range of transition metals. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties.

For example, coordination complexes with transition metals like copper or nickel could find applications in catalysis. The specific coordination environment provided by the ligand can influence the reactivity of the metal center, enabling the catalysis of specific organic transformations. The disulfide bond could also play a role in the redox chemistry of the metal complex.

Formation of Coordination Compounds and their Characterization

The presence of both soft (sulfur) and hard (nitrogen) donor atoms in Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] allows it to act as a versatile ligand in coordination chemistry, capable of binding to a variety of metal centers. The flexible dithiobis linker enables the ligand to adopt various conformations, facilitating the formation of both mononuclear and polynuclear coordination compounds.

The coordination of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] to metal ions can occur through several modes. The two nitrogen atoms of the dimethylamino groups can chelate to a single metal center, forming a stable five-membered ring. Alternatively, the ligand can bridge two or more metal centers, with each nitrogen atom coordinating to a different metal ion. The sulfur atoms of the disulfide bridge can also participate in coordination, particularly with soft transition metals, leading to the formation of more complex structures. The nature of the metal ion, its oxidation state, and the reaction conditions play a crucial role in determining the final coordination geometry.

The characterization of coordination compounds formed with this ligand typically involves a combination of spectroscopic and analytical techniques.

Table 1: Techniques for Characterization of Coordination Compounds

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Provides information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C-N and S-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectroscopy can elucidate the structure of the coordination compound in solution and confirm the binding of the ligand.
UV-Visible Spectroscopy Used to study the electronic transitions within the coordination compound, providing insights into the geometry and electronic structure of the metal center.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
Elemental Analysis Determines the elemental composition of the compound, confirming its stoichiometry.
Mass Spectrometry Helps in determining the molecular weight and fragmentation pattern of the coordination compound.

Research findings on analogous disulfide-containing ligands suggest that the disulfide bond can remain intact upon coordination or undergo cleavage to form thiolato ligands, which can then bridge multiple metal centers. researchgate.net This redox activity of the disulfide bond adds another layer of complexity and potential functionality to the resulting coordination compounds.

Exploration of Catalytic Activities

The coordination compounds of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] are anticipated to exhibit a range of catalytic activities, drawing parallels from the known catalytic applications of transition metal complexes with sulfur- and nitrogen-containing ligands. researchgate.net The presence of both sulfur and nitrogen donor atoms can influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance.

Potential catalytic applications of metal complexes derived from this ligand are summarized below.

Table 2: Potential Catalytic Applications

Catalytic ReactionRole of the Metal Complex
Oxidation Reactions The metal center can act as a redox-active site, facilitating the transfer of oxygen atoms to organic substrates. The sulfur atoms could play a role in modulating the redox potential of the metal.
Reduction Reactions Complexes of this ligand could potentially catalyze the reduction of various functional groups, where the ligand framework helps in stabilizing different oxidation states of the metal during the catalytic cycle.
C-C and C-N Coupling Reactions By analogy with other diamine and disulfide-containing ligand systems, these complexes could be effective catalysts for cross-coupling reactions, which are fundamental in organic synthesis.
Polymerization Reactions The coordination geometry and electronic environment provided by the ligand could influence the activity and selectivity of metal-catalyzed olefin polymerization.

While specific research on the catalytic activities of Ethanamine, 2,2'-dithiobis[N,N-dimethyl-] complexes is limited, the broader field of catalysis with related ligands provides a strong foundation for future investigations. researchgate.net The interplay between the metal center and the disulfide-containing diamine ligand is expected to offer unique opportunities for the design of novel and efficient catalysts for a variety of chemical transformations. Further research in this area is poised to uncover the full potential of this versatile chemical compound.

Q & A

What are the recommended synthetic pathways for 2,2'-dithiobis[N,N-dimethylethanamine], and how can researchers optimize reaction yields?

Basic Question
The compound is synthesized via oxidative coupling of thiol-containing precursors. A common method involves reacting 2-(dimethylamino)ethanethiol under controlled oxidative conditions (e.g., using iodine or hydrogen peroxide). Key parameters include maintaining a pH of 7–9 to prevent disulfide bond cleavage and using anhydrous solvents to minimize hydrolysis . For optimization, monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting oxidant stoichiometry to maximize yield (typically 70–85%) .

Advanced Question How can regioselective functionalization of the disulfide bond be achieved for targeted applications? Advanced synthesis may involve protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] for amine groups) to enable selective modification of the disulfide moiety. Use metal-free catalysts like organocatalysts to avoid side reactions with dimethylamino groups. Characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

What analytical techniques are most effective for characterizing 2,2'-dithiobis[N,N-dimethylethanamine] and its derivatives?

Basic Question
Standard characterization includes:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (60:40) mobile phase for baseline separation of disulfide derivatives .
  • FT-IR : Peaks at 2550–2570 cm1^{-1} (S–S stretch) and 2800–2850 cm1^{-1} (C–H stretches from dimethylamino groups) confirm functional groups .

Advanced Question How can researchers resolve ambiguities in mass spectral data caused by disulfide bond fragmentation? Use soft ionization techniques (e.g., electrospray ionization [ESI]-MS) to preserve the disulfide linkage. Compare experimental spectra with computational predictions (e.g., Gaussian09) for accurate assignment. For complex mixtures, tandem MS/MS with collision-induced dissociation (CID) can differentiate isobaric species .

How does the compound’s stability vary under different experimental conditions?

Basic Question
The disulfide bond is sensitive to reducing agents (e.g., dithiothreitol [DTT]) and UV light. Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation. Stability in aqueous buffers is pH-dependent: avoid solutions below pH 5 or above pH 9 .

Advanced Question What mechanistic insights explain its redox behavior in biological systems? The compound acts as a redox shuttle due to reversible disulfide ↔ thiol interconversion. Use cyclic voltammetry to measure redox potentials (e.g., –0.3 V to –0.5 V vs. Ag/AgCl in phosphate buffer). In cellular assays, monitor glutathione (GSH)-mediated reduction kinetics via fluorescence probes (e.g., ThioGlo-1) .

What are the emerging applications of this compound in materials science and drug delivery?

Basic Question
It serves as a crosslinker in stimuli-responsive polymers. For example, disulfide-containing hydrogels degrade under reductive environments (e.g., tumor microenvironments), enabling controlled drug release. Optimize polymer crosslinking density by varying monomer-to-crosslinker ratios .

Advanced Question How can computational modeling predict its interactions with biological targets? Perform molecular docking (e.g., AutoDock Vina) to simulate binding to cysteine-rich proteins like thioredoxin. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (reported KdK_d values: 10–100 µM) .

How should researchers address contradictions in reported toxicity data?

Advanced Question
While acute toxicity (e.g., mouse intraperitoneal LD50_{50}: 310 mg/kg) is documented, discrepancies arise in chronic exposure studies. Conduct dose-response assays in relevant cell lines (e.g., HepG2 for hepatotoxicity) using standardized protocols (ISO 10993-5). Compare results with structurally analogous disulfides (e.g., selenocystamine) to isolate sulfur-specific effects .

What safety protocols are critical for handling this compound?

Basic Question
Use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of spillage, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight281.34 g/mol
Boiling PointNot reported (decomposes)
Redox Potential–0.4 V (vs. Ag/AgCl, pH 7.4)
Solubility in Water50 mg/mL (pH 7.0)

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